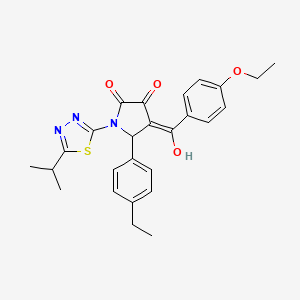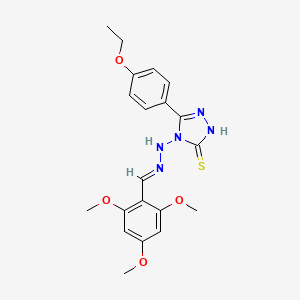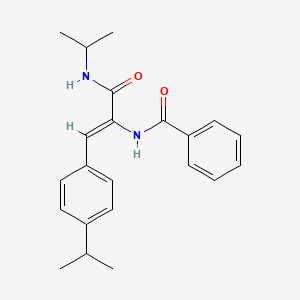
1-Cyclopropyl-2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Cyclopropyl-2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)ethanone involves the reaction of cyclopropyl ketone with 5,6-diphenyl-1,2,4-triazine-3-thiol under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using column chromatography .
Chemical Reactions Analysis
1-Cyclopropyl-2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)ethanone undergoes various chemical reactions, including:
Scientific Research Applications
1-Cyclopropyl-2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
1-Cyclopropyl-2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)ethanone can be compared with other similar compounds, such as:
1-Cyclopropyl-2-(4-pyridinyl)ethanone: This compound has a similar cyclopropyl ketone structure but with a pyridine ring instead of the triazine ring.
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyl)oxy-phenol: This compound contains a triazine ring but with different substituents, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the cyclopropyl ketone and triazine-thiol moieties, which confer distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
332109-94-1 |
|---|---|
Molecular Formula |
C20H17N3OS |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
1-cyclopropyl-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C20H17N3OS/c24-17(14-11-12-14)13-25-20-21-18(15-7-3-1-4-8-15)19(22-23-20)16-9-5-2-6-10-16/h1-10,14H,11-13H2 |
InChI Key |
GSKLTHLRBKSFCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)CSC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-2-((E)-{[(4-ethylanilino)(oxo)acetyl]hydrazono}methyl)phenyl 2-methylbenzoate](/img/structure/B12035918.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12035919.png)
![N-(1,3-benzodioxol-5-yl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12035922.png)
![ethyl (2E)-2-[4-(diethylamino)benzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12035928.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12035930.png)



![[1-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 2,4-dichlorobenzoate](/img/structure/B12035960.png)

![Ethyl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12035980.png)
![4-{[(E,2E)-3-(2-Furyl)-2-propenylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12035981.png)

![N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12035988.png)
